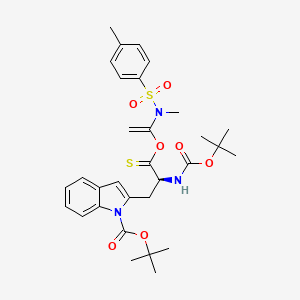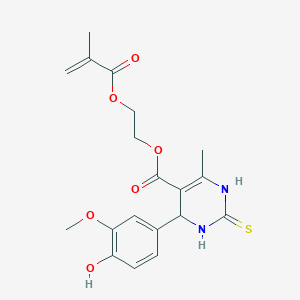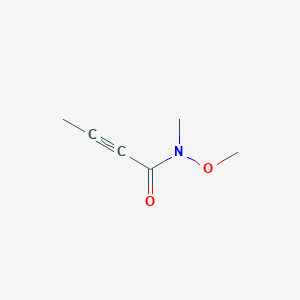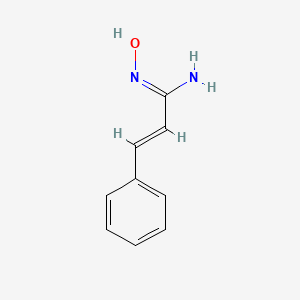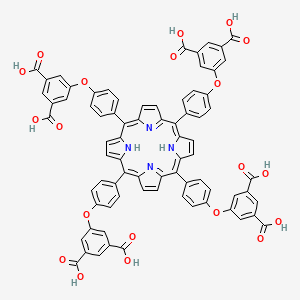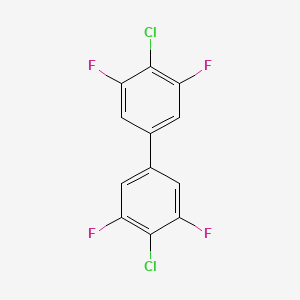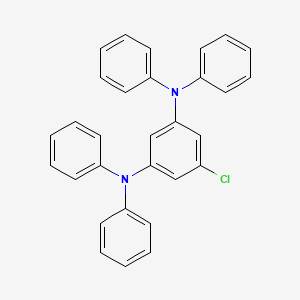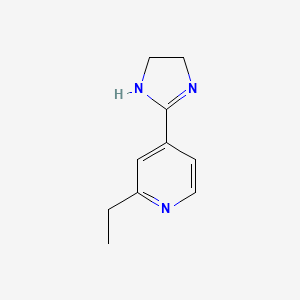
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected serine derivative, where the serine is glycosylated with N-acetylgalactosamine (GalNAc) in its beta-D configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is used to protect the amino group of serine, preventing unwanted side reactions during the synthesis . The glycosylation of serine with GalNAc is achieved through specific glycosylation reactions, often involving the use of glycosyl donors and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or other bases.
Glycosylation Reactions: Addition of glycosyl groups to the serine residue.
Amide Bond Formation: Coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Glycosylation: Glycosyl donors and catalysts such as trifluoromethanesulfonic acid (TfOH) are used.
Major Products Formed
The primary products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and extended peptide chains with specific sequences .
科学的研究の応用
Chemistry
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is used in the synthesis of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions and developing glycosylated drugs .
Biology
In biological research, this compound aids in the investigation of glycosylation processes and the role of glycoproteins in cellular functions .
Medicine
Medically, this compound is utilized in the development of glycopeptide-based therapeutics and vaccines .
Industry
Industrially, it finds applications in the production of biopharmaceuticals and the design of novel biomaterials .
作用機序
The mechanism of action of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, allowing selective reactions at other functional sites. The glycosylation with GalNAc influences the compound’s interaction with biological molecules, enhancing its stability and bioactivity . The molecular targets include enzymes involved in glycosylation and receptors that recognize glycosylated peptides .
類似化合物との比較
Similar Compounds
Fmoc-Ser(GlcNAc-beta-D)-OH: A similar compound where serine is glycosylated with N-acetylglucosamine (GlcNAc) instead of GalNAc.
Fmoc-Thr(GalNAc-beta-D)-OH: Threonine glycosylated with GalNAc.
Fmoc-Tyr(GalNAc-beta-D)-OH: Tyrosine glycosylated with GalNAc.
Uniqueness
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties and enhances its utility in glycopeptide synthesis and research.
特性
IUPAC Name |
3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICVOOXZDVFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
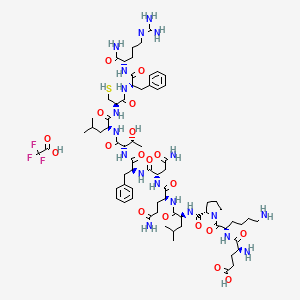

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

